molecular formula C15H20N2O3 B6634026 3-[1-(2-Methylpyridine-4-carbonyl)piperidin-4-yl]propanoic acid

3-[1-(2-Methylpyridine-4-carbonyl)piperidin-4-yl]propanoic acid

Cat. No. B6634026
M. Wt: 276.33 g/mol
InChI Key: QTEZHXWKAPEEJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(2-Methylpyridine-4-carbonyl)piperidin-4-yl]propanoic acid, commonly known as MPAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of piperidine and is known to have several biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Mechanism of Action

The mechanism of action of MPAA is not fully understood, but it is believed to involve the modulation of the activity of certain enzymes and receptors. MPAA has been shown to bind to the active site of acetylcholinesterase, inhibiting its activity and leading to an increase in the levels of acetylcholine in the synaptic cleft. Additionally, MPAA has been shown to bind to the GABA-A receptor, activating it and leading to an increase in the inhibitory tone of the neuron.
Biochemical and Physiological Effects:
MPAA has been shown to have several biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, the activation of the GABA-A receptor, and the modulation of the activity of certain ion channels. It has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

MPAA has several advantages for use in lab experiments, including its ability to selectively modulate the activity of certain enzymes and receptors, its neuroprotective effects, and its relatively low toxicity. However, it also has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects.

Future Directions

There are several future directions for research on MPAA, including the development of more efficient synthesis methods, the identification of new targets for MPAA, and the investigation of its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of MPAA and to identify any potential side effects or toxicity concerns.

Synthesis Methods

The synthesis of MPAA involves the reaction of 2-methylpyridine-4-carboxylic acid with piperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure MPAA.

Scientific Research Applications

MPAA has been extensively used in scientific research for its ability to modulate the activity of certain enzymes and receptors. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, and to activate the GABA-A receptor, a neurotransmitter receptor that plays a crucial role in the regulation of neuronal excitability.

properties

IUPAC Name

3-[1-(2-methylpyridine-4-carbonyl)piperidin-4-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-11-10-13(4-7-16-11)15(20)17-8-5-12(6-9-17)2-3-14(18)19/h4,7,10,12H,2-3,5-6,8-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTEZHXWKAPEEJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)N2CCC(CC2)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(2-Methylpyridine-4-carbonyl)piperidin-4-yl]propanoic acid

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